

# An In-Depth Technical Guide to OPC-14523 Hydrochloride

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Compound of Interest					
Compound Name:	OPC-14523 hydrochloride				
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## Introduction

**OPC-14523 hydrochloride** is a novel psychotropic agent with a unique pharmacological profile, demonstrating potential as a rapidly acting antidepressant. Developed by Otsuka Pharmaceutical, this compound has been the subject of preclinical studies to elucidate its mechanism of action and therapeutic potential. This technical guide provides a comprehensive overview of the available scientific data on **OPC-14523 hydrochloride**, including its chemical identity, pharmacological properties, key experimental findings, and putative signaling pathways.

## **Chemical Identity**

The International Union of Pure and Applied Chemistry (IUPAC) name for the free base, OPC-14523, is:

1-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-5-methoxy-3,4-dihydroquinolin-2(1H)-one

**OPC-14523 hydrochloride** is the hydrochloride salt of this parent compound.

## **Pharmacological Profile**

OPC-14523 is characterized by its multi-target engagement, acting as a potent agonist at both sigma-1 ( $\sigma$ 1) and serotonin 1A (5-HT1A) receptors, and as an inhibitor of the serotonin



transporter (SERT). This complex pharmacology is believed to contribute to its unique antidepressant-like effects.

## **Quantitative Pharmacological Data**

The following tables summarize the key in vitro and in vivo pharmacological data for OPC-14523.

Target	Assay Type	Species	IC50 (nM)	Reference
σ1 Receptor	Radioligand Binding	Rat	47	[1]
σ2 Receptor	Radioligand Binding	Rat	56	[1]
5-HT1A Receptor	Radioligand Binding	Rat	2.3	[1]
Serotonin Transporter (SERT)	Radioligand Binding	Rat	80	[1]
Serotonin Transporter (SERT)	[3H]5-HT Reuptake	In vitro	27	[1]

Table 1: In Vitro Binding Affinities and Reuptake Inhibition of OPC-14523.

Test	Species	Endpoint	ED50 (mg/kg, p.o.)	Reference
Forced Swimming Test (FST)	Rat	Reduction of Immobility	27	[1]
Forced Swimming Test (FST)	Mouse	Reduction of Immobility	20	[1]



Table 2: In Vivo Efficacy of OPC-14523 in Preclinical Models of Depression.

### **Mechanism of Action**

The antidepressant-like effects of OPC-14523 are attributed to its synergistic action on multiple neurotransmitter systems. The compound's high affinity and agonist activity at 5-HT1A receptors, combined with its agonism at  $\sigma1$  receptors, are considered the primary drivers of its acute antidepressant-like properties in animal models.[1] Unlike traditional selective serotonin reuptake inhibitors (SSRIs), the acute effects of OPC-14523 in the forced swimming test are not primarily mediated by serotonin reuptake inhibition.[1]

Studies have shown that OPC-14523 acts as an agonist at both presynaptic 5-HT1A autoreceptors in the dorsal raphe nucleus and postsynaptic 5-HT1A receptors in the hippocampus. [2] Agonism at these receptors leads to a modulation of serotonergic neuronal firing. Furthermore, stimulation of  $\sigma$ 1 receptors by OPC-14523 is thought to contribute to the regulation of cholinergic neurotransmission, with studies indicating an increase in extracellular acetylcholine levels in the hippocampus and prefrontal cortex.

## **Experimental Protocols**

Detailed methodologies for key experiments cited in the literature are provided below.

# In Vitro Receptor Binding and Serotonin Reuptake Assays

Objective: To determine the binding affinity of OPC-14523 for various receptors and its potency in inhibiting serotonin reuptake.

#### Methodology:

- Receptor Binding Assays:
  - Preparation of Brain Homogenates: Brain tissues from rats are homogenized in an appropriate buffer.
  - Radioligand Incubation: The homogenates are incubated with specific radioligands for the target receptors (e.g., --INVALID-LINK---pentazocine for sigma sites, [3H]8-OH-DPAT for



5-HT1A receptors, and [3H]paroxetine for the serotonin transporter).

- Competition Binding: Various concentrations of OPC-14523 are added to compete with the radioligand for binding to the target.
- Detection and Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. The concentration of OPC-14523 that inhibits 50% of the specific radioligand binding (IC50) is calculated.[1]
- Serotonin Reuptake Assay:
  - Synaptosome Preparation: Synaptosomes are prepared from rat brain tissue.
  - [3H]5-HT Uptake: Synaptosomes are incubated with [3H]5-HT in the presence of varying concentrations of OPC-14523.
  - Termination and Measurement: The uptake process is terminated by rapid filtration, and the amount of [3H]5-HT taken up by the synaptosomes is quantified by liquid scintillation counting. The IC50 value for the inhibition of serotonin reuptake is then determined.[1]

## Forced Swimming Test (FST) in Rodents

Objective: To assess the antidepressant-like activity of OPC-14523.

#### Methodology:

- Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom with its tail or feet.
- Procedure (Rats):
  - Pre-test Session (Day 1): Rats are individually placed in the water cylinder for a 15-minute period. This session is for habituation and does not involve drug administration.
  - Test Session (Day 2): OPC-14523 or vehicle is administered orally. After a set pretreatment time (e.g., 60 minutes), the rats are placed back into the water cylinder for a 5minute test session.



- Procedure (Mice): A single 6-minute test session is typically used, with the last 4 minutes being analyzed.
- Behavioral Scoring: The duration of immobility (the time the animal spends floating with only
  minimal movements to keep its head above water) is recorded by a trained observer who is
  blind to the treatment conditions.
- Data Analysis: The reduction in immobility time in the drug-treated group compared to the vehicle-treated group is taken as an index of antidepressant-like activity. The effective dose that reduces immobility by 50% (ED50) is calculated.[1]

## In Vivo Extracellular Recordings

Objective: To determine the effect of OPC-14523 on the firing activity of serotonergic neurons.

#### Methodology:

- Animal Preparation: Rats are anesthetized, and a recording electrode is stereotaxically lowered into the dorsal raphe nucleus (DRN), a brain region rich in serotonergic neurons.
- Neuronal Firing Recording: The spontaneous firing rate of individual serotonergic neurons is recorded.
- Drug Administration: OPC-14523 is administered, often via microiontophoresis directly onto the recorded neuron, or systemically.
- Data Analysis: Changes in the firing rate of the neurons following drug administration are analyzed to determine the agonist or antagonist properties of the compound at 5-HT1A autoreceptors.[2]

## **Signaling Pathways**

The following diagrams illustrate the putative signaling pathways activated by OPC-14523 through its interaction with 5-HT1A and  $\sigma$ 1 receptors.

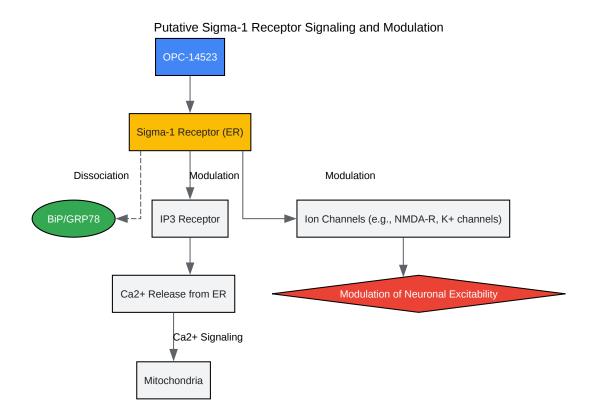


## Putative Postsynaptic 5-HT1A Receptor Signaling Cascade OPC-14523 5-HT1A Receptor Activation Gi/o Protein Inhibition Activation (via Gβy) Adenylyl Cyclase **GIRK Channel** cAMP K+ Efflux Protein Kinase A Neuronal Hyperpolarization

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Caption: OPC-14523 agonism at postsynaptic 5-HT1A receptors leads to neuronal hyperpolarization.





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Caption: OPC-14523 agonism at sigma-1 receptors modulates intracellular calcium signaling and neuronal excitability.

## Conclusion

**OPC-14523 hydrochloride** is a promising preclinical candidate with a novel mechanism of action that combines sigma-1 and 5-HT1A receptor agonism with serotonin reuptake inhibition. The data presented in this guide highlight its potential for antidepressant effects with a possibly faster onset of action than currently available treatments. Further research is warranted to fully



elucidate its complex pharmacological profile and translate these preclinical findings into clinical applications.

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### References

- 1. Antidepressant-like responses to the combined sigma and 5-HT1A receptor agonist OPC-14523 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of OPC-14523, a combined sigma and 5-HT1a ligand, on pre- and post-synaptic 5-HT1a receptors PubMed [pubmed.ncbi.nlm.nih.gov]
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